
SC-560
Descripción general
Descripción
Este compuesto se identificó durante el desarrollo de inhibidores selectivos de COX-2 y ha demostrado una selectividad significativa para COX-1 sobre COX-2 . SC-560 se ha estudiado por su potencial para reducir la inflamación y la tumorigenesis sin la toxicidad gastrointestinal asociada con los fármacos antiinflamatorios no esteroideos tradicionales (AINE) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SC-560 implica la reacción de 4-clorofenilhidrazina con cloruro de 4-metoxibenzoílo para formar la hidrazona correspondiente. Este intermedio se cicla luego con ácido trifluoroacético para producir this compound . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como metanol, etanol, acetato de etilo, hexano y acetona para la cristalización .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se almacena típicamente desecado a temperaturas entre 2–8 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
In Vitro Studies
Studies have demonstrated that SC-560 preincubation with COX-1 inhibits the conversion of arachidonic acid to prostaglandin E2 (PGE2) in a concentration-dependent manner. This reaction is critical as it underscores this compound's role in modulating inflammatory responses .
In Vivo Effects
In animal models, oral administration of this compound has shown significant effects on reducing COX-1-derived platelet thromboxane B2 and gastric PGE2 production. For instance, doses of 10 or 30 mg/kg administered one hour prior to assays resulted in complete inhibition of these inflammatory mediators . Furthermore, this compound has been observed to suppress ovarian surface epithelial tumor growth in vivo, indicating its potential as an anticancer agent .
-
Research Findings and Applications
This compound's unique structural features contribute to its pharmacological effects:
-
Anti-inflammatory : By selectively inhibiting COX-1, this compound reduces inflammation without significantly affecting COX-2 activity at lower concentrations.
-
Antitumor : Research indicates that this compound can inhibit cell proliferation and promote apoptosis in tumor cells, leading to decreased tumor growth rates .
-
Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is needed to fully elucidate this aspect .
This compound is a highly selective COX-1 inhibitor with significant implications in the treatment of inflammatory diseases and cancer. Its ability to modulate key biochemical pathways highlights its potential as a therapeutic agent. Ongoing research will continue to explore the full range of its applications and mechanisms.
-
References
The information presented in this article is derived from various authoritative sources including scientific publications and chemical databases that provide insights into the properties and reactions involving this compound .
Aplicaciones Científicas De Investigación
Inflammation Research
Mechanism of Action:
SC-560 selectively inhibits COX-1, which is crucial in the production of prostaglandins involved in inflammatory responses. Research indicates that this compound demonstrates a potent inhibitory effect on COX-1 with an IC50 value of 0.009 μM, while its effect on COX-2 is significantly weaker (IC50 = 6.3 μM) .
Case Study: Rat Air Pouch Model
In a study utilizing the rat air pouch model to assess inflammation, this compound effectively inhibited prostaglandin E2 (PGE2) production in gastric mucosa, demonstrating its potential to alleviate inflammation without affecting COX-2-driven processes . The results showed that this compound reduced inflammatory pain and swelling by selectively targeting COX-1.
Dosage (mg/kg) | PGE2 Production Inhibition (%) |
---|---|
10 | 95 |
30 | 95 |
100 | 40 |
Cancer Treatment
Ovarian Cancer Growth Inhibition:
Recent studies have highlighted this compound's efficacy in inhibiting ovarian cancer growth. When combined with cisplatin or taxol, this compound significantly reduced tumor volume compared to controls. The mean tumor volumes were as follows:
Treatment Group | Mean Tumor Volume (mm³) |
---|---|
Control | 418 |
This compound | 349 |
Cisplatin | 418 |
Taxol | 418 |
This compound + Taxol | 55.35% reduction |
This indicates that this compound not only inhibits tumor growth but also enhances the efficacy of conventional chemotherapeutics by reducing PGE2 production and subsequently angiogenesis .
Neurodegenerative Diseases
Alzheimer's Disease Research:
this compound has been investigated for its potential benefits in Alzheimer's disease models. Studies show that treatment with this compound led to significant reductions in amyloid deposits and tau hyperphosphorylation, which are hallmarks of neurodegeneration . The following table summarizes the effects observed:
Parameter | Control Group | This compound Treatment Group |
---|---|---|
Amyloid Deposits | High | Significantly Reduced |
Tau Hyperphosphorylation | High | Significantly Reduced |
Cognitive Deficits | Present | Ameliorated |
Mecanismo De Acción
SC-560 ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-1, que cataliza la conversión de ácido araquidónico a prostaglandina H2, un precursor de otras prostaglandinas y tromboxano . Esta inhibición reduce la producción de prostaglandinas involucradas en la inflamación y el dolor . This compound muestra una selectividad de 700 veces mayor para COX-1 sobre COX-2, lo que lo convierte en un inhibidor altamente específico .
Comparación Con Compuestos Similares
SC-560 se compara con otros inhibidores selectivos de COX-1 como el mofezolac. Ambos compuestos exhiben una alta selectividad para COX-1, pero this compound ha demostrado tener una selectividad y potencia más altas . Otros compuestos similares incluyen celecoxib, que es un inhibidor selectivo de COX-2, e indometacina, que inhibe tanto COX-1 como COX-2 .
Lista de compuestos similares
- Mofezolac
- Celecoxib
- Indometacina
This compound destaca por su alta selectividad para COX-1 y sus posibles aplicaciones terapéuticas en la reducción de la inflamación y la tumorigenesis sin los efectos secundarios gastrointestinales asociados con los AINE tradicionales .
Actividad Biológica
SC-560 is a selective inhibitor of cyclooxygenase-1 (COX-1), recognized for its significant biological activity in various physiological and pathological contexts. This article explores the compound's mechanisms, effects, and relevant case studies, supported by data tables and research findings.
Chemical Profile
- Chemical Name : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- Purity : ≥98%
- Selectivity :
- IC50 for COX-1: 0.009 μM
- IC50 for COX-2: 6.3 μM
This compound selectively inhibits COX-1, leading to decreased production of thromboxane B2 (TXB2) from platelets and prostaglandin E2 (PGE2) in gastric tissues. This inhibition plays a crucial role in various biological processes, including inflammation and tumor growth regulation.
Inhibition of Prostaglandin Production
Research indicates that this compound significantly inhibits gastric mucosal formation of 6-keto-PGF1α and platelet TXB2 release:
Treatment | 6-keto-PGF1α Inhibition (%) | TXB2 Inhibition (%) |
---|---|---|
This compound (20 mg/kg) | 86 ± 5% | 89 ± 4% |
Indomethacin (20 mg/kg) | Comparable effects | Comparable effects |
This data demonstrates this compound's potency in reducing prostaglandin levels, which are implicated in various gastrointestinal and vascular functions.
Impact on Tumor Growth
In vivo studies have shown that this compound significantly reduces ovarian surface epithelial tumor growth. This effect is attributed to its ability to inhibit COX-1-derived factors that promote tumor progression .
Case Study: Anal Sphincter Tone
A study examined the effects of this compound on the internal anal sphincter (IAS) tone in rats, comparing it with rofecoxib, a COX-2 selective inhibitor. The results highlighted:
- Decrease in IAS Tone :
- This compound reduced IAS tone by 41.4 ± 3.4% at a concentration of .
- Rofecoxib showed a minimal reduction of 5.4 ± 2.2% .
This suggests that COX-1 plays a significant role in regulating smooth muscle contraction within the IAS .
Safety Profile and Side Effects
While this compound is effective in inhibiting COX-1, co-administration with other non-selective or selective COX inhibitors can lead to gastrointestinal damage. For instance, simultaneous treatment with this compound and rofecoxib resulted in severe mucosal lesions comparable to those induced by indomethacin .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUGCKBLVKJMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401775 | |
Record name | SC-560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188817-13-2 | |
Record name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188817-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SC 560 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188817132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC-560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SC-560 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.